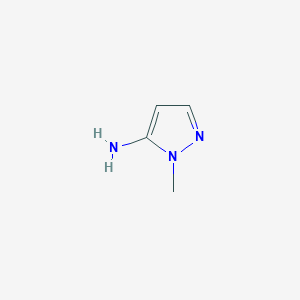

1-methyl-1H-pyrazol-5-amine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas: Las rutas sintéticas para CMPD1 no están ampliamente documentadas. se sintetiza típicamente a través de reacciones químicas que involucran precursores específicos.

Condiciones de reacción: Las condiciones de reacción detalladas son propietarias, pero probablemente involucren reacciones de acoplamiento o modificaciones de compuestos existentes.

Producción industrial: La información sobre los métodos de producción industrial a gran escala es limitada, ya que CMPD1 se utiliza principalmente para fines de investigación.

Análisis De Reacciones Químicas

Reactividad: CMPD1 no inhibe la fosforilación mediada por p38 MAPK de otros sustratos como MBP y ATF2.

Productos principales: El producto principal de la acción de CMPD1 es la inhibición de la fosforilación de MK2, que juega un papel crucial en las vías de señalización celular.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The antimicrobial properties of 1-methyl-1H-pyrazol-5-amine derivatives have garnered significant attention. In vitro studies have shown that certain derivatives exhibit strong antibacterial and antifungal activities:

- Fungal Inhibition : Compound 7f demonstrated effective inhibition of Valsa mali, a significant apple pathogen, at a concentration of 100 mg/L .

- Bacterial Activity : Another derivative showed notable antibacterial activity against Pseudomonas syringae pv. actinidiae, with a minimum inhibitory concentration (MIC) of 1.56 mg/L .

These findings indicate that modifications to the pyrazole structure can lead to enhanced bioactivity, making these compounds valuable in agricultural applications for crop protection.

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives are being explored for their potential as therapeutic agents. The structural features of pyrazoles allow for interactions with various biological targets, making them candidates for drug discovery.

Research has highlighted their role in:

- Anti-inflammatory Agents : Pyrazole derivatives may exhibit anti-inflammatory properties, contributing to the development of new treatments for inflammatory diseases.

- Anticancer Agents : Some studies suggest that pyrazole compounds could inhibit cancer cell proliferation, although further research is needed to establish their efficacy and mechanisms .

Case Studies and Research Findings

A comprehensive review of recent literature reveals several case studies focusing on the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Synthesis and Evaluation | Antimicrobial agents | Novel derivatives showed potent antifungal and antibacterial activities; compound 7f was particularly effective against Valsa mali and Pseudomonas syringae pv. actinidiae. |

| Structural Analysis | Medicinal chemistry | Efficient synthesis methods for pyrazole derivatives were developed, enhancing their potential as bioactive compounds. |

| Catalytic Applications | Industrial chemistry | Pyrazole derivatives were explored as catalysts in hydrogenation reactions, showcasing their versatility beyond biological applications. |

Mecanismo De Acción

- CMPD1 se dirige a la vía p38 MAPK , inhibiendo específicamente la fosforilación de MK2. Esta interrupción afecta las cascadas de señalización posteriores.

- Los objetivos moleculares incluyen p38 MAPK y MK2, impactando las respuestas celulares al estrés, la inflamación y la apoptosis.

Comparación Con Compuestos Similares

Unicidad: La selectividad de CMPD1 para la fosforilación de MK2 lo diferencia de otros inhibidores de p38 MAPK.

Compuestos similares: Si bien CMPD1 destaca, los compuestos relacionados incluyen otros inhibidores de p38 MAPK como SB203580 y BIRB 796.

Actividad Biológica

1-Methyl-1H-pyrazol-5-amine (CAS No. 1192-21-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 97.12 g/mol. Its structure features a pyrazole ring, which is known for its ability to interact with various biological targets. The compound is characterized by:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol |

| Solubility | Very soluble (42.6 mg/ml) |

| Log P (octanol-water) | 0.04 |

Synthesis

The synthesis of this compound typically involves straightforward methods such as condensation reactions. For instance, it can be synthesized through the reaction of hydrazine derivatives with suitable aldehydes or ketones under acidic conditions, yielding the desired pyrazole structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives:

- Antifungal Activity : A derivative of this compound exhibited potent antifungal activity against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming allicin (EC50 = 26.0 mg/L) but less effective than tebuconazole (EC50 = 0.33 mg/L) . In vivo tests confirmed its efficacy in inhibiting V. mali infection on apples at concentrations similar to tebuconazole.

Mechanistic Insights

The antifungal mechanism involves inducing hyphal shrinkage and disrupting fungal cell integrity, suggesting that the compound may target specific cellular processes in fungi.

Other Biological Activities

Beyond antifungal properties, derivatives of this compound have shown promise in various biological assays:

- Inhibition of Enzymatic Activity : Some studies indicate that these compounds can inhibit enzymes involved in critical metabolic pathways, potentially leading to applications in drug discovery for diseases like tuberculosis .

Case Studies

Several research articles have documented the biological activities of this compound derivatives:

- Study on Antimicrobial Activity : A series of derivatives were synthesized and evaluated for their antimicrobial properties, revealing several compounds with significant activity against various pathogens .

- Enzyme Inhibition Study : Research indicated that certain derivatives could inhibit enzymes essential for bacterial survival, suggesting their potential as antibacterial agents .

- Photocatalytic Applications : The compound has also been studied for its photocatalytic properties in organic synthesis, showcasing versatility beyond traditional medicinal chemistry applications .

Propiedades

IUPAC Name |

2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-4(5)2-3-6-7/h2-3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESRNIJXVIFVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152334 | |

| Record name | 1-Methyl-5-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-21-8 | |

| Record name | 1-Methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-aminopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1192-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2H-pyrazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What innovative synthetic approach is described for creating 1-methyl-1H-pyrazol-5-amine derivatives?

A1: The research presents an efficient, one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine []. This method utilizes a solvent-free condensation/reduction reaction sequence. Starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, the reaction proceeds through the in situ formation of an N-(5-pyrazolyl)imine intermediate []. This approach stands out due to its simplicity, rapid reaction time, and elimination of the need to isolate the aldimine intermediate [].

Q2: How was the synthesized 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine characterized?

A2: A combination of techniques was employed to fully characterize the structure of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. These included FTIR-ATR, 1D and 2D NMR experiments, EIMS (Electron Ionization Mass Spectrometry), and elemental analysis []. This comprehensive characterization provides valuable insights into the compound's structure and properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.